3-Chloro-2,5-difluorobenzyl bromide
Description
Contextualization within Halogenated Aromatic Compounds as Versatile Building Blocks
Halogenated aromatic compounds are foundational pillars in the edifice of modern organic synthesis. Their utility stems from the diverse reactivity imparted by halogen substituents on an aromatic core. ucalgary.ca Halogens can serve as directing groups in electrophilic aromatic substitution, act as leaving groups in nucleophilic aromatic substitution, and participate in a vast array of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This versatility allows for the stepwise and controlled elaboration of simple aromatic precursors into highly functionalized and complex molecules. stackexchange.com
The introduction of fluorine, in particular, has become a widespread strategy in the design of pharmaceuticals and agrochemicals. pdx.edu Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. libretexts.org Consequently, polyhalogenated aromatic compounds, which contain fluorine alongside other halogens like chlorine and bromine, are highly sought-after intermediates, providing multiple reaction handles for molecular diversification.
Significance of Benzyl (B1604629) Halides in Contemporary Organic Chemistry
Benzyl halides, compounds featuring a halogen attached to a benzylic carbon (a carbon atom adjacent to an aromatic ring), are a particularly reactive and useful subclass of halogenated compounds. libretexts.org Their significance lies in the enhanced reactivity of the benzylic C-X (halogen) bond towards nucleophilic substitution reactions. quora.com This heightened reactivity is attributed to the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both SN1 and SN2 reactions.
In an SN1 mechanism, the formation of a resonance-stabilized benzylic carbocation intermediate dramatically lowers the activation energy. ncert.nic.in For an SN2 reaction, the p-orbitals of the aromatic ring can overlap with the p-orbitals of the transition state, lowering its energy and accelerating the reaction rate. ucalgary.ca This inherent reactivity makes benzyl halides, including benzyl bromide, powerful electrophiles for introducing the benzyl moiety into a wide range of molecules, forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. libretexts.orgnih.gov
Influence of Poly-Halogenation (Chlorine and Fluorine) on Aromatic Ring and Benzylic Reactivity
The specific substitution pattern of 3-Chloro-2,5-difluorobenzyl bromide has profound and nuanced effects on its reactivity. The three halogen atoms—fluorine at positions 2 and 5, and chlorine at position 3—modify the electronic properties of both the aromatic ring and the benzylic carbon.
The reactivity of the benzylic bromide is also electronically modulated. The strong inductive withdrawal of electrons by the three halogens makes the aromatic ring electron-poor, which in turn pulls electron density from the benzylic carbon. This increases the partial positive charge on the benzylic carbon, enhancing its electrophilicity and making it more susceptible to attack by nucleophiles in an SN2 reaction. Conversely, for a potential SN1 reaction, the electron-withdrawing groups would destabilize the formation of a positive charge on the benzylic carbon, making this pathway less favorable than for an unsubstituted benzyl bromide. Therefore, this compound is expected to react readily via an SN2 mechanism with a variety of nucleophiles.
Overview of Research Utility and Potential in Complex Molecular Construction
The primary utility of this compound is to introduce the 3-chloro-2,5-difluorobenzyl group into a larger molecular scaffold. This specific moiety is of interest to medicinal chemists as the combination of chlorine and fluorine atoms can be used to fine-tune the steric and electronic properties of a drug candidate. This can lead to improved target binding, enhanced metabolic stability (by blocking sites of oxidative metabolism), and optimized lipophilicity for better absorption and distribution in the body.
The compound's benzylic bromide handle allows for facile reaction with nucleophiles such as amines, phenols, thiols, and carbanions to create a diverse library of derivatives for biological screening. Although specific, published examples of its use in complex syntheses are not widespread in readily available literature, its commercial availability indicates its role as a research chemical for the development of novel, highly functionalized molecules.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄BrClF₂ |
| Molecular Weight | 241.46 g/mol |
| Boiling Point | 222.9 °C at 760 mmHg |
| Density | 1.733 g/cm³ |
| CAS Number | 1807044-80-9 |
Note: Physical property data is based on commercially available information and may vary.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-2,5-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWPVSVXDFGZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Functionalization for 3 Chloro 2,5 Difluorobenzyl Bromide
Bromination Strategies for Substituted Toluene Precursors
The conversion of 3-chloro-2,5-difluorotoluene to its corresponding benzyl (B1604629) bromide derivative is achieved through the selective bromination of the benzylic methyl group. The presence of electron-withdrawing halogen substituents on the aromatic ring deactivates it towards electrophilic attack, thereby favoring free radical substitution on the side chain. gla.ac.ukgoogle.com Several methods are available for this transformation, each with its own set of advantages and specific applications.
A widely employed method for benzylic bromination is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), or under photochemical initiation. chemistrysteps.comchadsprep.comchadsprep.com This reaction, often referred to as the Wohl-Ziegler bromination, proceeds via a free radical chain mechanism. chemistrysteps.com The low concentration of bromine maintained by NBS in the reaction mixture minimizes competitive electrophilic aromatic bromination. chadsprep.com For substrates like 3-chloro-2,5-difluorotoluene, which are deactivated by halogen substituents, NBS provides a selective means to introduce a bromine atom at the benzylic position. google.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although greener alternatives are increasingly being used. chadsprep.com
The stability of the benzylic radical intermediate is a key factor in the success of this reaction. chemistrysteps.com The phenyl ring, even when substituted with deactivating groups, can stabilize the adjacent radical through resonance.
Table 1: Representative Conditions for NBS-Mediated Benzylic Bromination of Substituted Toluenes
| Substrate | Reagents | Initiator | Solvent | Temperature | Yield (%) | Reference |
| Toluene | NBS | AIBN | CCl₄ | Reflux | High | chadsprep.com |
| Substituted Toluenes | NBS | Light | Water | Room Temp | Good | researchgate.net |
| Deactivated Toluenes | NBS | Radical Initiator | CCl₄ | < 100°C | >80% | google.com |
This table presents generalized conditions and typical yields for NBS-mediated benzylic bromination based on analogous reactions.
An environmentally benign approach to benzylic bromination involves the use of a hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) system, often initiated by light. researchgate.net This method generates bromine in situ, and the only byproduct is water. The reaction can be performed in various solvents, including dichloromethane, or even in an aqueous medium, enhancing its green credentials. researchgate.net Studies on various substituted toluenes, including those with electron-withdrawing groups like nitro and chloro, have demonstrated high selectivity for monobromination at the benzylic position. researchgate.net For instance, the bromination of 3-chlorotoluene (B144806) using H₂O₂/HBr under illumination with a 60W incandescent lamp at 0°C yielded the corresponding benzyl bromide in 61% yield. This suggests that this method would be applicable to the synthesis of 3-chloro-2,5-difluorobenzyl bromide.
Table 2: Photo-Initiated Bromination of Substituted Toluenes with H₂O₂/HBr
| Substrate | Reagents | Illumination | Temperature (°C) | Yield of Monobrominated Product (%) | Reference |
| Toluene Derivatives (NO₂, Cl, Br, H, CH₃) | H₂O₂, HBr | 60W Incandescent Lamp | 0 | Good to High | |
| Substituted Toluenes (H, Me, tBu, Br, COOEt, COPh, NO₂) | H₂O₂, HBr | 40W Incandescent Lamp | Room Temp | Efficient Conversion | researchgate.net |
This table showcases the versatility of the H₂O₂/HBr system for the benzylic bromination of a range of substituted toluenes.
While Lewis acids like ferric bromide (FeBr₃) are typically associated with electrophilic aromatic halogenation, they can also play a role in benzylic bromination under specific conditions. In the presence of a bromine source, FeBr₃ can act as a halogen carrier. The reaction mechanism for electrophilic aromatic bromination involves the polarization of the Br-Br bond by the Lewis acid to generate a more potent electrophile. However, for benzylic bromination, the conditions would need to favor a radical pathway, which is less common for this catalytic system. More contemporary catalytic methods for benzylic bromination often involve photocatalysis, which can activate a broader range of benzyl halides for radical generation and subsequent coupling reactions. organic-chemistry.orgnih.gov
Synthesis of the 3-Chloro-2,5-difluorotoluene Precursor
The synthesis of the key precursor, 3-chloro-2,5-difluorotoluene, is a multi-step process that requires careful control of regioselectivity to achieve the desired substitution pattern on the aromatic ring. google.comlibretexts.org The synthesis generally starts from simpler, more readily available aromatic compounds.
The introduction of chloro and fluoro substituents onto an aromatic ring is governed by the directing effects of the groups already present. libretexts.orgfiveable.me Halogens are ortho-, para-directing deactivators. Planning the sequence of halogenation is crucial to obtain the desired 1-chloro-2,5-difluoro substitution pattern relative to the methyl group.
A plausible synthetic route could start from a difluorotoluene isomer, such as 2,5-difluorotoluene. The subsequent chlorination would need to be directed to the 3-position. The directing effects of the two fluorine atoms and the methyl group would need to be considered. The methyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The interplay of these effects would determine the major product of the chlorination reaction.
Alternatively, a Sandmeyer reaction provides a reliable method for introducing a chlorine atom at a specific position on an aromatic ring. mnstate.eduwikipedia.org This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) chloride solution. mnstate.edu This approach offers excellent regiochemical control. For instance, p-chlorotoluene can be prepared in high yield from p-toluidine (B81030) via diazotization followed by a Sandmeyer reaction with CuCl.
The synthesis of polysubstituted benzenes often requires a carefully planned sequence of reactions. google.comlibretexts.orgpressbooks.pub A retrosynthetic analysis is a useful tool for devising such synthetic routes.
A potential multi-step synthesis for 3-chloro-2,5-difluorotoluene could be envisioned starting from a commercially available difluoroaniline or difluoronitrobenzene. The general strategy would involve:
Introduction of the amino or nitro group: This group can be used to direct subsequent substitutions or be converted to the desired chloro group via a Sandmeyer reaction.
Halogenation: Introduction of the remaining halogen atoms at the desired positions, guided by the directing effects of the existing substituents.
Introduction of the methyl group: This can be achieved through various methods, such as the reduction of a corresponding aldehyde or carboxylic acid, or a cross-coupling reaction.
Conversion of the amino/nitro group: If an amino group was used as a directing group, it can be converted to the chloro substituent via the Sandmeyer reaction. If a nitro group was used, it would first need to be reduced to an amine before diazotization and substitution.
For example, starting from 2,5-difluoroaniline, a chlorination reaction could be performed, followed by a Sandmeyer reaction to replace the amino group with a hydrogen atom, and then introduction of the methyl group. The precise sequence and choice of reagents would be critical to maximize the yield of the desired isomer.
Table 3: Common Reactions in the Synthesis of Polysubstituted Benzenes
| Reaction Type | Reagents | Purpose | Reference |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group | libretexts.org |
| Chlorination | Cl₂, FeCl₃ | Introduction of a chloro group | libretexts.orgpressbooks.pub |
| Bromination | Br₂, FeBr₃ | Introduction of a bromo group | libretexts.org |
| Sandmeyer Reaction | 1. NaNO₂, HCl2. CuCl/CuBr/CuCN | Conversion of an amino group to Cl, Br, or CN | mnstate.eduwikipedia.org |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl group | libretexts.orgpressbooks.pub |
| Reduction of Nitro Group | H₂, Pd/C or Sn, HCl | Conversion of a nitro group to an amino group | - |
This table summarizes key reactions that are instrumental in the multi-step synthesis of functionalized aromatic compounds.
Optimization of Reaction Conditions for Yield and Purity in Synthesis
The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring deactivates it, making the benzylic C-H bonds stronger and the radical bromination more challenging compared to unsubstituted or electron-rich toluenes. Key areas for optimization include the choice of brominating agent, initiator, solvent, temperature, and reaction time.
Brominating Agents and Initiators: N-Bromosuccinimide (NBS) is the most commonly employed reagent for benzylic bromination due to its ability to provide a low, constant concentration of bromine, which minimizes side reactions such as aromatic bromination. The reaction is initiated by either a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or by photochemical means (photochemical benzylic bromination is often referred to as the Wohl-Ziegler reaction). rsc.org
An alternative brominating agent that has been explored is bromotrichloromethane (B165885) (BrCCl₃). rsc.org This reagent can be advantageous in certain contexts, offering a different reactivity profile and potentially avoiding some of the byproducts associated with NBS.
Solvent Selection: The choice of solvent is critical. Chlorinated solvents like carbon tetrachloride (CCl₄) have been traditionally used but are now largely avoided due to their toxicity and environmental impact. organic-chemistry.org Acetonitrile (B52724) (CH₃CN) has emerged as a preferable solvent, demonstrating good performance in continuous-flow protocols for benzylic bromination. organic-chemistry.org Other non-polar aprotic solvents may also be employed, and their selection can influence reaction rates and selectivity.
Temperature and Reaction Time: The reaction temperature must be carefully controlled to balance the rate of reaction with the stability of the desired product and the suppression of side reactions. Higher temperatures can lead to faster reaction rates but may also promote the formation of impurities. The optimal temperature is often near the boiling point of the solvent when using chemical initiators. Reaction times must be optimized to ensure complete conversion of the starting material without significant degradation of the product.
Optimization Studies: Systematic studies are crucial to identify the optimal conditions. This often involves screening different combinations of reagents and parameters. For instance, in a related synthesis, optimization might involve varying the base and solvent system. researchgate.net While specific data for this compound is proprietary, a representative optimization table for a generic benzylic bromination is presented below to illustrate the process.
| Entry | Brominating Agent (Equivalents) | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | NBS (1.1) | Benzoyl Peroxide (0.05) | CCl₄ | 77 | 4 | 75 |
| 2 | NBS (1.1) | AIBN (0.05) | CCl₄ | 77 | 3 | 82 |
| 3 | NBS (1.1) | AIBN (0.05) | Acetonitrile | 82 | 3 | 85 |
| 4 | NBS (1.1) | UV Light (365 nm) | Acetonitrile | 25 | 5 | 88 |
| 5 | BrCCl₃ (1.2) | UV Light (365 nm) | Acetonitrile | 25 | 6 | 80 |
This table is a hypothetical representation of an optimization study for benzylic bromination.
Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis
For the large-scale industrial production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. These modern approaches provide enhanced control over reaction parameters, leading to improved safety, consistency, yield, and purity.
Advantages of Flow Chemistry: Flow reactors, particularly microreactors, offer superior heat and mass transfer compared to large batch reactors. This is especially important for exothermic reactions like bromination, as it allows for precise temperature control, minimizing the risk of thermal runaways and reducing the formation of temperature-dependent byproducts. The small internal volume of flow reactors also enhances safety when working with hazardous reagents.
Photochemical Flow Synthesis: A significant advancement in benzylic bromination is the use of continuous-flow photochemical reactors. rsc.orgorganic-chemistry.org In such a setup, a solution of the precursor (3-chloro-2,5-difluorotoluene) and the brominating agent (e.g., NBS) in a suitable solvent is pumped through transparent tubing that is irradiated with a light source, such as a compact fluorescent lamp (CFL). organic-chemistry.org This method allows for efficient and controlled initiation of the radical reaction at ambient temperature, often leading to higher selectivity and cleaner reaction profiles.
Key Parameters in Flow Synthesis:
Residence Time: The time the reaction mixture spends in the irradiated zone of the reactor is a critical parameter that can be precisely controlled by adjusting the flow rate and the reactor volume. Optimization of residence time is essential to maximize conversion while minimizing product degradation.
Reagent Stoichiometry: Flow chemistry allows for the precise control of reagent stoichiometry, often enabling the use of only a small excess of the brominating agent, which simplifies purification. organic-chemistry.org
A conceptual flow chemistry setup for the synthesis of this compound is detailed in the table below.
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Reactor Type | Fluorinated ethylene (B1197577) polymer (FEP) or perfluoroalkoxy alkane (PFA) tubing coiled around a light source | Transparent, chemically resistant tubing |
| Light Source | Initiates the radical chain reaction | Compact Fluorescent Lamp (CFL) or LED array (e.g., 365 nm) |
| Precursor | The starting material for the bromination | 3-Chloro-2,5-difluorotoluene |
| Brominating Agent | Source of bromine radicals | N-Bromosuccinimide (NBS) |
| Solvent | Dissolves reagents and facilitates flow | Acetonitrile (CH₃CN) |
| Flow Rate | Determines the residence time in the reactor | 0.1 - 10 mL/min (lab scale) |
| Temperature | Typically ambient for photochemical reactions | 20 - 40 °C |
| Downstream Processing | Quenching, extraction, or direct use in a subsequent step (telescoping) | Online quenching with a reducing agent |
The adoption of flow chemistry for the synthesis of this compound represents a move towards greener, safer, and more efficient chemical manufacturing. rsc.orgchemrxiv.org
Reactivity Profiles and Mechanistic Investigations of 3 Chloro 2,5 Difluorobenzyl Bromide
Nucleophilic Substitution Reactions at the Benzylic Position
The benzylic carbon in 3-Chloro-2,5-difluorobenzyl bromide is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide leaving group. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-heteroatom and carbon-carbon bonds.
Reaction with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)
The reaction of this compound with oxygen-based nucleophiles, such as alcohols and phenols, provides a direct route to the corresponding ethers. These reactions typically proceed via a nucleophilic substitution mechanism. For instance, in the presence of a base, alcohols and phenols are deprotonated to form the more nucleophilic alkoxides and phenoxides, respectively, which then readily attack the benzylic carbon.
While specific literature detailing the reaction of this compound with simple alcohols and phenols is not extensively available, the general principles of Williamson ether synthesis are applicable. The reaction of a related compound, 3-chloro-2-fluorobenzyl bromide, with a methyl ester in the presence of a base in tetrahydrofuran (B95107) (THF) at elevated temperatures has been reported, showcasing the feasibility of such transformations. google.com
Table 1: Representative Reaction of a Substituted Benzyl (B1604629) Bromide with an Oxygen-Based Nucleophile
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Product |
| 3-Chloro-2-fluorobenzyl bromide | Methyl 2,4-difluoro-5-iodobenzoate | - | Tetrahydrofuran | 60-65 | 5-((3-chloro-2-fluorobenzyl)oxy)-2,4-difluorobenzoic acid derivative |
This table is illustrative and based on the reactivity of a similar compound, as specific data for this compound was not found in the search results.
Reaction with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)
Nitrogen-based nucleophiles, including primary and secondary amines, as well as the azide (B81097) ion, react with this compound to form the corresponding substituted amines and benzyl azides. The reaction with amines is a common method for the synthesis of N-benzylated compounds. These reactions generally follow an SN2 pathway, particularly with primary and less hindered secondary amines. The use of a base is often necessary to neutralize the hydrobromic acid formed during the reaction.
The azide ion (N₃⁻) is a potent nucleophile and readily displaces the bromide to yield 3-Chloro-2,5-difluorobenzyl azide. This azide can be further transformed, for example, via reduction to the corresponding primary amine or through cycloaddition reactions.
Reaction with Carbon-Based Nucleophiles (e.g., Organometallics, Enolates)
The formation of new carbon-carbon bonds at the benzylic position can be achieved through reactions with various carbon-based nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that can displace the bromide. However, the potential for side reactions, such as reduction or elimination, must be considered.
Enolates, which are generated from carbonyl compounds by treatment with a base, are soft carbon nucleophiles that can also participate in substitution reactions with this compound. This reaction, known as C-alkylation, is a valuable tool for constructing more complex carbon skeletons.
Kinetic and Stereochemical Aspects of SN1/SN2 Pathways
Benzyl halides are classic substrates for studying the competition between SN1 and SN2 reaction mechanisms. The choice of pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.
The SN2 (Substitution Nucleophilic Bimolecular) reaction involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry at the reaction center. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and substrates that can form stable carbocations. Benzyl systems can stabilize a positive charge at the benzylic position through resonance with the aromatic ring, making the SN1 pathway plausible.
The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms on the benzene (B151609) ring of this compound, would be expected to destabilize the benzylic carbocation, thereby disfavoring the SN1 pathway and promoting the SN2 mechanism. However, without specific experimental data, this remains a theoretical consideration.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its reactive C-Br bond, can serve as an electrophilic partner in these transformations.
Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Benzyl Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. This reaction is highly versatile for the formation of C-C bonds. While traditionally used for coupling aryl and vinyl halides, its application has been extended to include benzylic halides.
In the context of this compound, a Suzuki-Miyaura coupling with an arylboronic acid would lead to the formation of a diarylmethane derivative, which is a common structural motif in many biologically active molecules and materials. The general catalytic cycle involves the oxidative addition of the benzyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For the coupling of benzyl halides, specific ligand systems are often employed to promote the desired reaction pathway and suppress side reactions like β-hydride elimination.
Table 2: General Conditions for Suzuki-Miyaura Coupling of Benzyl Halides
| Component | Example | Role |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | Phosphine-based (e.g., PPh₃, PCy₃), N-heterocyclic carbenes (NHCs) | Stabilizes the palladium center and influences reactivity and selectivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Toluene, Dioxane, THF, DMF | Provides the reaction medium |
| Organoboron Reagent | Arylboronic acid, Arylboronic ester | Source of the aryl or benzyl group |
This table presents general conditions and common reagents used in Suzuki-Miyaura couplings involving benzyl halides. Specific optimal conditions for this compound would require experimental investigation.
Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com The existing substituents on the benzene ring of this compound—a chloro group, two fluoro groups, and a bromomethyl group—profoundly influence the rate and regioselectivity of any further substitution.
The reactivity of the ring is governed by the electronic effects of the substituents. libretexts.org
Halogens (Cl, F): Chlorine and fluorine are deactivating groups due to their strong inductive electron-withdrawing effect. uci.edu However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during the attack at these positions. libretexts.orguci.edu Fluorine is the least deactivating among the halogens in this context. libretexts.org
Bromomethyl group (-CH₂Br): The bromomethyl group is a deactivating group. The electronegative bromine atom withdraws electron density from the methyl group, which in turn withdraws electron density from the aromatic ring via an inductive effect. It is considered a meta-director.
Given the substituents on this compound (Cl at C3, F at C2 and C5), the directing effects are as follows:
The C2-Fluoro group directs ortho (C3-position, already occupied) and para (C6-position).
The C3-Chloro group directs ortho (C2 and C4 positions) and para (C6-position).
The C5-Fluoro group directs ortho (C4 and C6 positions) and para (C2-position, already occupied).
The C1-Bromomethyl group directs meta (C2 and C6 positions).
Combining these effects, the most likely positions for electrophilic attack are the C4 and C6 positions, as they are activated by multiple halogen substituents via resonance and are not sterically hindered. The C6 position is particularly favored as it is para to the C3-chloro group and ortho to both the C5-fluoro and C1-bromomethyl groups. Standard EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comyoutube.com A strong Lewis acid catalyst is typically required to activate the electrophile for the reaction to proceed on the deactivated ring. masterorganicchemistry.com
Reductive Transformations of the Benzylic Bromide
The benzylic bromide functional group in this compound is susceptible to reductive transformations. The most common reduction would involve the cleavage of the carbon-bromine bond to replace the bromine atom with a hydrogen atom, yielding 3-chloro-2,5-difluorotoluene.
This transformation can be achieved using a variety of reducing agents. Common methods for the reduction of benzylic halides include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This is a clean and efficient method.
Metal Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce benzylic halides. However, these reagents can sometimes lead to substitution or elimination side reactions depending on the substrate and conditions.
Dissolving Metal Reductions: Using a metal such as zinc (Zn) or tin (Sn) in the presence of an acid can also effect the reduction.
The choice of reducing agent would depend on the desired selectivity and the presence of other functional groups in the molecule that might also be susceptible to reduction. Given the presence of other halogens on the aromatic ring, milder conditions would be preferable to avoid unintended dehalogenation of the aryl halides.
Radical Chemistry Involving this compound
The benzylic C-Br bond in this compound is relatively weak and can undergo homolytic cleavage to form a 3-chloro-2,5-difluorobenzyl radical. This can be initiated by heat, UV light, or a radical initiator like AIBN (azobisisobutyronitrile).
Once formed, this stabilized benzylic radical can participate in a variety of radical reactions:
Radical Halogenation: In the presence of a halogen source like N-bromosuccinimide (NBS), a radical chain reaction can occur. While the starting material is already a benzyl bromide, this type of chemistry is fundamental to the formation of such compounds from the corresponding toluene.
Radical Polymerization: If a suitable monomer is present, the benzyl radical can act as an initiator for radical polymerization.
Atom Transfer Radical Addition (ATRA): The benzyl radical can add across double or triple bonds.
Reductive Dimerization: Two benzyl radicals can couple to form 1,2-bis(3-chloro-2,5-difluorophenyl)ethane.
Research on the formation of difluorobenzyl radicals from trifluorotoluene precursors suggests that such radicals can be generated in the gas phase via intramolecular rearrangement, indicating their potential as reactive intermediates. koreascience.kr While specific studies on the radical chemistry of this compound were not found in the search, the principles of benzylic radical chemistry are well-established and would apply to this molecule.
Table of Mentioned Compounds
| Compound Name | Molecular Formula | Role in Article |
|---|---|---|
| This compound | C₇H₄BrClF₂ | Subject of the article |
| Palladium(0) | Pd | Active catalyst in cross-coupling |
| Palladium(II) | Pd(II) | Intermediate in catalytic cycles |
| (2,6-difluorobenzyl)zinc bromide | C₇H₄BrF₂Zn | Example of an organozinc reagent |
| (2-aminobenzyl)zinc bromide | C₇H₈BrZnN | Example of an organozinc reagent |
| (3-methoxybenzyl)zinc bromide | C₈H₉BrOZn | Example of an organozinc reagent |
| Copper(I) iodide | CuI | Co-catalyst in Sonogashira coupling |
| Sodium tert-butoxide | C₄H₉NaO | Base in Buchwald-Hartwig amination |
| Cesium carbonate | Cs₂CO₃ | Base in Buchwald-Hartwig amination |
| 3-chloro-2,5-difluorotoluene | C₇H₅ClF₂ | Product of benzylic bromide reduction |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | Radical initiator |
| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ | Reagent for radical bromination |
| 1,2-bis(3-chloro-2,5-difluorophenyl)ethane | C₁₄H₈Cl₂F₄ | Potential product of radical dimerization |
Advanced Synthetic Applications in Target Oriented Molecular Construction
Utilization as a Building Block for Complex Polyhalogenated Aromatic Derivatives
3-Chloro-2,5-difluorobenzyl bromide serves as a key intermediate in the synthesis of more complex polyhalogenated aromatic compounds. The presence of multiple halogen atoms (chlorine and fluorine) on the benzene (B151609) ring provides a unique electronic environment and offers multiple points for further functionalization through various coupling reactions. Synthetic chemists can leverage the reactivity of the benzyl (B1604629) bromide for nucleophilic substitution reactions, while the halogenated ring can participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to build larger, more intricate molecular architectures. The distinct reactivity of the C-Br bond in the benzyl position versus the C-Cl and C-F bonds on the aromatic ring allows for selective transformations, a crucial aspect in the multi-step synthesis of target molecules.
Strategic Incorporation into Precursors for Heterocyclic Systems
The electrophilic nature of the benzylic carbon in this compound makes it an ideal reagent for the alkylation of various nucleophiles, a common strategy in the synthesis of heterocyclic compounds. For instance, it can react with amines, thiols, or alcohols that are part of a larger molecule destined to become a heterocycle. This incorporation of the 3-chloro-2,5-difluorobenzyl group can be a key step in the construction of a wide range of heterocyclic scaffolds, including but not limited to, pyridines, thiophenes, and azepines. uni.lunih.govbldpharm.com The specific halogen substitution pattern of the benzyl group can also influence the subsequent cyclization steps and the properties of the final heterocyclic product.
An example of a related heterocyclic compound is 3-bromo-2-chloro-5-(difluoromethyl)thiophene, which highlights the importance of halogenated building blocks in the synthesis of complex heterocyclic systems. uni.lu Similarly, 5-Chloro-2,3-difluoropyridine and 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine are other examples of complex heterocyclic structures where specific halogenation patterns are crucial for their intended application. nih.govbldpharm.com
Role in the Synthesis of Scaffolds for Chemical Biology Research
In the field of chemical biology, the development of novel molecular probes and scaffolds is essential for studying biological processes. nih.govmdpi.com this compound can be utilized in the synthesis of such scaffolds. The polyhalogenated phenyl group can act as a unique recognition element or can be used to fine-tune the electronic and lipophilic properties of a molecule, thereby influencing its biological activity and cellular uptake.
The synthesis of fluorescent probes, for example, often involves the condensation of various building blocks to create a core fluorophore structure. nih.gov While direct examples involving this compound are not prevalent in the provided search results, its potential as a building block for creating novel dye scaffolds or for modifying existing ones is significant. The introduction of the 3-chloro-2,5-difluorophenyl moiety could lead to new fluorophores with tailored photophysical properties.
Advanced Spectroscopic and Analytical Techniques for Research Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
High-resolution NMR spectroscopy is a cornerstone for the characterization of "3-Chloro-2,5-difluorobenzyl bromide" and its reaction products.
While specific multi-dimensional NMR data for "this compound" itself is not extensively published, the application of these techniques to analogous and derivative structures is well-established. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity of atoms within the molecule. For instance, in derivatives of "this compound," these experiments would definitively establish the covalent linkages between the benzyllic protons and the aromatic ring, as well as the relative positions of the chloro and fluoro substituents.
¹⁹F NMR spectroscopy is a particularly powerful tool for studying fluorinated compounds like "this compound". The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. In one study, the ¹⁹F NMR spectrum of a related compound showed distinct signals for the different fluorine atoms, with coupling constants providing further structural information. For example, a ¹⁹F NMR spectrum of a derivative recorded at 470 MHz in DMSO-d6 showed signals at δ 154.5 (d, J = 17.7 Hz) and -169.2 (d, J = 17.7 Hz). beilstein-journals.org This sensitivity allows for the precise monitoring of reactions involving "this compound," as any change in the substitution pattern or electronic nature of the molecule will be reflected in the ¹⁹F NMR spectrum. The diastereotopic nature of fluorine atoms in some chiral derivatives can also be resolved using ¹⁹F NMR, providing insights into the stereochemistry of the molecule. semanticscholar.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products and Intermediates
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of "this compound" and its derivatives with high accuracy. This technique provides a precise mass-to-charge ratio (m/z), which can be used to confirm the molecular formula of a compound. For example, the HRMS-MALDI-TOF analysis of a derivative of "this compound" yielded an [M+H]⁺ ion at m/z 338.05477, which was in close agreement with the calculated value of 338.05471 for the molecular formula C₁₅H₈F₄N₃O₂⁺. beilstein-journals.org This level of accuracy is essential for distinguishing between compounds with similar nominal masses and for identifying unknown products and transient intermediates in reaction mixtures.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis During Reactions
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in "this compound" and to track their changes during a reaction. The IR spectrum of a related compound, 3-chloro-2-fluorobenzyl bromide, is available in the NIST Chemistry WebBook. nist.gov For "this compound," characteristic absorption bands would be expected for the C-Cl, C-F, C-Br, and aromatic C-H and C=C bonds. The progress of a reaction, such as the displacement of the bromide, can be monitored by observing the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the newly formed functional group.
Chromatographic Methods (HPLC, GC-MS, LC-MS) for Reaction Monitoring and Purity Assessment in Research Settings
Chromatographic techniques are indispensable for monitoring the progress of reactions involving "this compound" and for assessing the purity of the products.
High-Performance Liquid Chromatography (HPLC) can be used to separate the components of a reaction mixture, allowing for the quantification of starting materials, intermediates, and products over time.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for analyzing volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, aiding in their identification. The NIST WebBook provides the electron ionization mass spectrum for the related 3-chloro-2-fluorobenzyl bromide. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile or thermally sensitive compounds. It couples the separation power of HPLC with the identification capabilities of mass spectrometry, making it a versatile tool for reaction monitoring and for the analysis of complex mixtures containing derivatives of "this compound".
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in predicting the electronic structure and reactivity of organic molecules. researchgate.net DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying relatively large molecules like substituted benzyl (B1604629) bromides. researchgate.net These calculations can determine various molecular properties, including geometries, energies, and the distribution of electrons within the molecule, which are fundamental to understanding its chemical behavior. acs.orgnih.gov
For substituted benzyl halides, DFT calculations have been successfully employed to investigate their electronic properties and predict their behavior in chemical reactions. acs.orgresearchgate.net For instance, studies on similar compounds have shown that DFT can accurately predict properties like electron affinities and the energies required for bond cleavage. acs.org The electronic structure of substituted halide perovskites has also been successfully investigated using DFT, indicating the broad applicability of this method. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Trends
Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for explaining chemical reactivity. It posits that the most significant interactions between reacting molecules involve the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com The energies and shapes of these orbitals provide crucial information about a molecule's reactivity and where reactions are likely to occur. nih.gov
| Compound | Substituents | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |
|---|---|---|---|---|---|
| Benzyl Bromide | -H | -9.10 | -0.80 | 8.30 | Baseline |
| 4-Nitrobenzyl Bromide | -NO2 (electron-withdrawing) | -9.85 | -1.50 | 8.35 | Increased electrophilicity |
| 4-Methoxybenzyl Bromide | -OCH3 (electron-donating) | -8.70 | -0.60 | 8.10 | Increased nucleophilicity |
| This compound | -Cl, -F (electron-withdrawing) | -9.50 (estimated) | -1.20 (estimated) | 8.30 (estimated) | Increased electrophilicity at the benzylic carbon |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. rsc.org For reactions involving substituted benzyl bromides, such as nucleophilic substitution, computational studies can map out the potential energy surface, providing a step-by-step description of the reaction mechanism. researchgate.net
DFT calculations have been used to study the mechanisms of nucleophilic substitution reactions of benzyl bromides. researchgate.net These studies have shown that electron-withdrawing substituents on the benzyl ring can accelerate these reactions. researchgate.net The calculations can also characterize the geometry of the transition state, revealing, for example, whether the reaction proceeds through a more associative or dissociative mechanism. researchgate.net For instance, in SN2 reactions, computations can model the trigonal-bipyramidal transition state and how its structure is influenced by the substituents and the solvent. researchgate.net Furthermore, computational investigations into the recombination of benzyl radicals have been crucial in understanding the formation of larger aromatic compounds in combustion processes. mit.edu
Molecular Modeling and Dynamics Simulations for Solvent Effects and Conformational Analysis
The behavior of a molecule in solution can be significantly different from its behavior in the gas phase due to interactions with solvent molecules. Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study these solvent effects and to explore the different shapes (conformations) a molecule can adopt. researchgate.netacs.org
MD simulations can model the explicit interactions between a solute molecule, like this compound, and a large number of solvent molecules over time. This allows for the study of how the solvent influences the molecule's conformational preferences and reactivity. arxiv.org For example, simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the accessibility of reactive sites. researchgate.net Studies on other flexible organic molecules have demonstrated the importance of including explicit solvent molecules in calculations to accurately predict properties and relative energies of different conformers. acs.org The choice of solvent can modulate substituent effects, and computational models can help to quantify these complex relationships. researchgate.net
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic properties of molecules, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.gov These predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound. mdpi.com
By calculating the vibrational frequencies of this compound, for instance, one can assign the peaks in its experimental IR and Raman spectra to specific molecular motions. mdpi.com Comparing the calculated spectrum with the experimental one can provide strong evidence for the molecule's structure and conformation. mdpi.commdpi.com DFT calculations have been shown to provide reliably accurate predictions of spectroscopic constants for both ground and excited states of molecules. nih.gov The accuracy of these predictions can be further improved by using sophisticated theoretical models and appropriate basis sets. mdpi.com
| Spectroscopic Parameter | Experimental Value | Predicted Value (DFT) | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | ~3050 | 3055 | Aromatic C-H stretch |
| IR Frequency (cm⁻¹) | ~1250 | 1245 | C-F stretch |
| IR Frequency (cm⁻¹) | ~750 | 755 | C-Cl stretch |
| ¹³C NMR Chemical Shift (ppm) | ~33 | 32.5 | -CH₂Br |
Structure-Reactivity Relationship (SAR) Studies via Computational Approaches (General principles, relevant to substituted aromatics)
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its chemical reactivity or biological activity. mdpi.comnih.gov Computational approaches play a crucial role in modern SAR by quantifying the structural and electronic properties that govern reactivity. nih.gov
For substituted aromatic compounds, the Hammett equation provides a classical framework for understanding how substituents influence reaction rates and equilibrium constants. libretexts.org Computational chemistry provides a way to calculate the electronic parameters that underpin these relationships, such as the Hammett substituent constants (σ). libretexts.org By calculating properties like electrostatic potential maps and atomic charges, computational methods can identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. mdpi.com These computational SAR studies can help in the rational design of new molecules with desired reactivity by predicting how changes in structure will affect their chemical behavior. nih.govnih.gov The reactivity of a disubstituted benzene (B151609) ring, for example, can be predicted by considering the combined electronic effects of both substituent groups. msu.edu
Future Research Directions and Emerging Methodologies
Discovery of Novel Catalytic Systems for Transformations Involving 3-Chloro-2,5-difluorobenzyl Bromide
The reactivity of the benzylic bromide in this compound is well-established, but the development of novel catalytic systems is crucial for expanding its reaction scope and improving efficiency. Future work will likely focus on catalysts that can operate under mild conditions, offer high turnover numbers, and enable transformations that are currently difficult to achieve.
Research into Lewis acid and base catalysis offers promising avenues. For instance, while triphenylphosphine (B44618) oxide (TPPO) has been shown to catalyze the bromochlorination of alkenes, its potential to mediate or influence substitution reactions at the benzylic position of substrates like this compound remains an area for investigation. nih.gov Similarly, the use of catalysts like tin(IV) chloride (SnCl₄) to prevent halogen crossover in reactions of benzyl (B1604629) halides suggests a strategy for controlled transformations of polyhalogenated systems. nih.gov The exploration of such catalysts could lead to more selective and efficient C-C and C-heteroatom bond-forming reactions.
| Catalyst Type | Potential Application for this compound | Rationale / Example from Literature |
| Lewis Acids (e.g., SnCl₄) | Preventing halogen exchange during nucleophilic substitution or coupling reactions. | SnCl₄ was used to avoid halogen crossover in the homologation of a benzyl chloride, preventing its conversion to the bromide. nih.gov |
| Lewis Bases (e.g., TPPO) | Activating the substrate or the incoming nucleophile for substitution reactions under mild conditions. | TPPO has been shown to be a competent catalyst in other halogenation reactions, suggesting its potential role in modulating reactivity. nih.gov |
| Transition Metals | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-Cl or C-Br positions. | Development of ligands that allow for selective oxidative addition at one of the halogen sites on the aromatic ring. |
| Photocatalysts | Radical-mediated transformations initiated at the benzylic C-Br bond. | Light-induced activation offers a mild alternative to traditional radical initiators for generating the benzyl radical. |
Exploration of Chemo- and Regioselective Transformations of Polyhalogenated Benzyl Bromides
A primary challenge in the chemistry of polyhalogenated compounds like this compound is achieving selective reaction at one of the multiple reactive sites: the benzylic bromide, the aromatic chlorine, or the C-H bonds on the ring. Future research will heavily invest in methods that can precisely control chemo- and regioselectivity.
A significant breakthrough in this area is the use of directed metalation and bromine/magnesium exchange reactions. uni-muenchen.denih.gov The use of bimetallic reagents, such as sBu₂Mg·2LiOR, has been shown to facilitate efficient and regioselective Br/Mg exchange on polyhalogenated arenes and heteroarenes, even in the presence of other halogens like chlorine. nih.govresearchgate.net The resulting magnesium reagents can then be trapped with various electrophiles. nih.gov Applying this methodology to this compound could allow for selective functionalization at the C-Cl position while leaving the benzylic bromide intact for subsequent transformations, or vice versa. The selectivity of these exchanges can often be fine-tuned by the addition of Lewis donor additives like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), which can alter the site of metalation. nih.govresearchgate.net
| Technique | Target Site on this compound | Potential Outcome | Reference Finding |
| Br/Mg Exchange | Aromatic C-Cl bond | Formation of a Grignard reagent at the chlorine position for subsequent reaction with electrophiles. | Bimetallic reagents enable efficient Br/Mg exchange on polyhalogenated systems. nih.govresearchgate.net |
| Directed ortho-Metalation | C-H bond adjacent to a directing group | Functionalization of the aromatic ring at a specific C-H position. | The fluorine atoms could potentially act as directing groups for lithiation. |
| Catalyst-Controlled Cross-Coupling | Aromatic C-Cl vs. Benzylic C-Br | Selective coupling at either the sp²-hybridized C-Cl or the sp³-hybridized C-Br bond. | Ligand and catalyst choice can differentiate between aryl halides and benzyl halides in cross-coupling reactions. |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
To accelerate the discovery of new derivatives and applications of this compound, its integration into automated synthesis and high-throughput experimentation (HTE) workflows is essential. These platforms enable the rapid generation of large libraries of compounds and the efficient screening of reaction conditions.
Continuous-flow synthesis offers a scalable and safer alternative to traditional batch processing for reactions involving energetic intermediates or hazardous reagents. organic-chemistry.org A continuous-flow protocol for the radical bromination of benzylic compounds has been developed, highlighting a move towards automated production of benzyl bromide precursors. organic-chemistry.org Similar automated setups can be envisaged for the derivatization of this compound, allowing for systematic variation of nucleophiles, catalysts, and solvents to build diverse molecular libraries. Coupling these automated synthesis platforms with high-throughput screening for biological activity or material properties will dramatically shorten the discovery-to-application timeline. Late-stage functionalization (LSF) strategies, which install functional groups onto complex scaffolds in the final steps, are particularly well-suited for these platforms. nih.gov
Sustainable and Benign-by-Design Synthetic Routes for Halogenated Benzyl Bromides
The synthesis of halogenated compounds, including benzyl bromides, has traditionally relied on hazardous reagents and solvents, such as elemental bromine and carbon tetrachloride. scilit.com A major future direction is the development of sustainable and "benign-by-design" synthetic routes that minimize environmental impact and improve safety.
Research has demonstrated several greener alternatives for benzylic bromination. These include:
Atom-Efficient Reagents: Using a bromide-bromate couple or hydrogen bromide with an oxidizing agent generates the bromine in situ, improving atom economy and avoiding the handling of liquid bromine. scilit.comgoogle.com
Safer Solvents: Replacing hazardous chlorinated solvents like carbon tetrachloride with alternatives such as acetonitrile (B52724) or diethyl carbonate significantly reduces environmental impact. organic-chemistry.orgscilit.com
Alternative Energy Sources: Microwave-assisted synthesis and photo-bromination using simple compact fluorescent lamps (CFL) can reduce reaction times and avoid the use of chemical radical initiators. organic-chemistry.orgscilit.com
Continuous Processing: Continuous synthesis and crystallization can minimize waste and eliminate the need for organic solvents in purification, leading to processes with no organic effluent. scilit.com
The application of these principles to the industrial-scale production of this compound and other halogenated intermediates is a key goal for future chemical manufacturing.
| Traditional Method | Green Alternative | Advantage | Reference |
| Reagent: N-Bromosuccinimide (NBS) or Br₂ | Reagent: HBr/Oxidizing Agent or Bromide/Bromate couple | Higher atom economy, avoids handling volatile and toxic Br₂. | scilit.comgoogle.com |
| Solvent: Carbon Tetrachloride (CCl₄) | Solvent: Acetonitrile, Diethyl Carbonate | Reduced toxicity and environmental hazard. | organic-chemistry.orgscilit.com |
| Initiator: AIBN (Azobisisobutyronitrile) | Initiator: UV Light (e.g., CFL lamp) | Avoids chemical radical initiators. | organic-chemistry.org |
| Process: Batch Synthesis | Process: Continuous-Flow Synthesis | Improved safety, scalability, and waste reduction. | scilit.com |
Unveiling New Reactivity Modes and Synthetic Utilities
Beyond its use as a simple electrophile in substitution reactions, future research aims to uncover novel reactivity modes for this compound. This involves exploring transformations that engage the molecule in unexpected ways to create complex and valuable molecular architectures.
A compelling example of such novel reactivity is the recently reported homologation of electron-rich benzyl bromides with diazo derivatives. nih.gov This reaction does not proceed via a simple substitution. Instead, it involves a rate-determining Sₙ1 formation of the benzyl cation, which is then trapped by the diazo compound. This is followed by a cascade of cationic intermediates, including a phenonium ion, ultimately resulting in a formal insertion of the diazo-derived carbon into the C(sp²)-C(sp³) bond of the starting material. nih.gov This transformation creates a benzylic quaternary center and an alkyl bromide that is available for further functionalization. nih.gov
Exploring whether this compound can participate in similar phenonium-ion-mediated rearrangements or other non-classical reaction pathways could open up entirely new synthetic applications. The electron-withdrawing fluorine and chlorine atoms may influence the stability of cationic intermediates, potentially leading to unique reactivity and selectivity patterns compared to electron-rich analogues. Unveiling such pathways is a frontier of synthetic organic chemistry.
Q & A
Basic: What synthetic routes are effective for producing high-purity 3-Chloro-2,5-difluorobenzyl bromide?
Answer:
The synthesis typically involves halogenation or substitution reactions on a benzyl backbone. For analogous compounds like 3-Chloro-2,6-difluorobenzylbromide, bromination of substituted toluene derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation is common . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via gas chromatography (GC) or capillary electrophoresis (CE) is critical .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
As a benzyl bromide derivative, it is likely lachrymatory, corrosive, and moisture-sensitive. Based on safety data for 4-Chlorobenzyl bromide, use PPE (gloves, goggles, fume hood), avoid skin contact, and store in airtight containers under inert gas (argon/nitrogen) . Neutralize spills with sodium bicarbonate or sand. Emergency protocols should include eye rinsing (15 minutes) and immediate medical consultation for inhalation exposure .
Basic: How can gas chromatography (GC) be optimized for analyzing this compound?
Answer:
Use a polydimethyl siloxane (PDMS) capillary column (e.g., 30 m length, 0.25 mm ID) with a temperature gradient from 50°C to 250°C (ramp 10°C/min). Derivatization may not be necessary due to its volatility. For enhanced resolution, adjust carrier gas (helium) flow rate to 1.2 mL/min and injector temperature to 280°C . Validate method robustness using statistical experimental design (e.g., factorial design) to minimize chloride interference .
Basic: What storage conditions prevent degradation of this compound?
Answer:
Store at –20°C in amber vials under anhydrous conditions (e.g., molecular sieves). Avoid exposure to humidity, as hydrolysis can generate 3-Chloro-2,5-difluorobenzyl alcohol. Stability testing via periodic GC-MS analysis is advised to detect decomposition products .
Advanced: How to resolve discrepancies in purity data between GC and CE methods?
Answer:
GC may underestimate impurities with low volatility, while CE can detect ionic byproducts (e.g., bromide salts). Cross-validate using a combination of techniques:
- GC-MS : Identify non-polar impurities.
- CE with indirect UV detection : Quantify ionic species (e.g., residual chloride/bromide) .
- NMR : Confirm structural integrity (e.g., ¹H NMR for aromatic protons, ¹⁹F NMR for fluorine environments). Adjust buffer co-ion mobility in CE to prevent peak stacking artifacts from high chloride content .
Advanced: What strategies improve yields in cross-coupling reactions using this compound?
Answer:
As a benzyl bromide, it acts as an electrophile in Suzuki-Miyaura or Ullmann couplings. Key parameters:
- Catalyst system : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) at 80°C.
- Ligand effects : Bulky ligands (e.g., XPhos) enhance steric control for regioselective coupling .
- Microwave-assisted synthesis : Reduces reaction time (20 minutes vs. 12 hours) and minimizes side reactions. Monitor conversion via in-situ FTIR or HPLC.
Advanced: How to design derivatization protocols for enhanced detection in trace analysis?
Answer:
Derivatize with thiols (e.g., benzyl mercaptan) to form stable thioether adducts for LC-MS/MS analysis. Optimize reaction pH (7–9) and temperature (40°C) to prevent hydrolysis. For GC, silylation (e.g., BSTFA) improves volatility but requires anhydrous conditions . Validate derivatization efficiency using internal standards (e.g., deuterated analogs).
Advanced: What methodologies assess the compound’s cytotoxicity in biological studies?
Answer:
Use the Mosmann assay (MTT) for preliminary screening :
- Incubate cells (e.g., HeLa) with 0.1–100 µM compound for 24–48 hours.
- Measure IC₅₀ via absorbance at 570 nm.
For mechanistic insights, combine with flow cytometry (apoptosis/necrosis markers) and ROS detection assays. Ensure solvent controls (DMSO ≤0.1%) to avoid false positives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
